molecular formula C11H12BrN3 B2633082 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine CAS No. 2256060-16-7

7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine

Cat. No.: B2633082
CAS No.: 2256060-16-7
M. Wt: 266.142
InChI Key: SNWVDEBWOWIING-UHFFFAOYSA-N
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Description

7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine is a heterocyclic compound with the molecular formula C11H12BrN3. It is a derivative of 1,5-naphthyridine, a class of compounds known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine typically involves the bromination of N,N,3-trimethyl-1,5-naphthyridin-2-amine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthyridine core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromine atom and the N,N,3-trimethyl groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

7-bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-7-4-9-10(5-8(12)6-13-9)14-11(7)15(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWVDEBWOWIING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=N2)Br)N=C1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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